Cas no 17054-75-0 (Oxanthrene-2-carboxylic acid)
Oxanthrene-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- Oxanthrene-2-carboxylic acid
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- Inchi: 1S/C13H8O4/c14-13(15)8-5-6-11-12(7-8)17-10-4-2-1-3-9(10)16-11/h1-7H,(H,14,15)
- InChI Key: MCNODAPWJQPAIE-UHFFFAOYSA-N
- SMILES: O1C2C=CC=CC=2OC2C=CC(C(=O)O)=CC1=2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 304
- XLogP3: 3.2
- Topological Polar Surface Area: 55.8
Oxanthrene-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | O119280-500mg |
Oxanthrene-2-carboxylic acid |
17054-75-0 | 500mg |
$ 925.00 | 2022-06-03 | ||
| TRC | O119280-1000mg |
Oxanthrene-2-carboxylic acid |
17054-75-0 | 1g |
$ 1540.00 | 2022-06-03 | ||
| Enamine | EN300-6732523-0.05g |
oxanthrene-2-carboxylic acid |
17054-75-0 | 95% | 0.05g |
$256.0 | 2023-07-10 | |
| Enamine | EN300-6732523-0.1g |
oxanthrene-2-carboxylic acid |
17054-75-0 | 95% | 0.1g |
$383.0 | 2023-07-10 | |
| Enamine | EN300-6732523-0.25g |
oxanthrene-2-carboxylic acid |
17054-75-0 | 95% | 0.25g |
$546.0 | 2023-07-10 | |
| Enamine | EN300-6732523-0.5g |
oxanthrene-2-carboxylic acid |
17054-75-0 | 95% | 0.5g |
$858.0 | 2023-07-10 | |
| Enamine | EN300-6732523-1.0g |
oxanthrene-2-carboxylic acid |
17054-75-0 | 95% | 1.0g |
$1100.0 | 2023-07-10 | |
| Enamine | EN300-6732523-2.5g |
oxanthrene-2-carboxylic acid |
17054-75-0 | 95% | 2.5g |
$2155.0 | 2023-07-10 | |
| Enamine | EN300-6732523-5.0g |
oxanthrene-2-carboxylic acid |
17054-75-0 | 95% | 5.0g |
$3189.0 | 2023-07-10 | |
| Enamine | EN300-6732523-10.0g |
oxanthrene-2-carboxylic acid |
17054-75-0 | 95% | 10.0g |
$4729.0 | 2023-07-10 |
Oxanthrene-2-carboxylic acid Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on Oxanthrene-2-carboxylic acid
Oxanthrene-2-Carboxylic Acid: A Comprehensive Overview
Oxanthrene-2-carboxylic acid, also known by its CAS number 17054-75-0, is a compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of oxanthrene, a tricyclic aromatic system, with a carboxylic acid group attached at the 2-position. The structure of Oxanthrene-2-carboxylic acid is characterized by its unique aromaticity and functional group arrangement, which contribute to its versatile chemical properties.
The oxanthrene core of this compound is a tricyclic system consisting of two benzene rings fused with a central six-membered ring containing two oxygen atoms. This arrangement imparts the molecule with significant aromatic stability and electronic conjugation. The carboxylic acid group at the 2-position introduces additional functionality, such as hydrogen bonding capability and acidity, which are essential for various chemical reactions and applications.
Recent studies have highlighted the potential of Oxanthrene-2-carboxylic acid in the development of advanced materials. For instance, researchers have explored its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The carboxylic acid group serves as a coordinating ligand, enabling the formation of stable networks with metal ions. These materials exhibit promising properties for gas storage, catalysis, and sensing applications.
In addition to its role in materials science, Oxanthrene-2-carboxylic acid has shown potential in pharmaceutical research. Its aromatic structure and functional groups make it a candidate for drug design, particularly in the development of anti-inflammatory and antioxidant agents. Studies have demonstrated that derivatives of this compound exhibit significant biological activity, suggesting its utility in therapeutic applications.
The synthesis of Oxanthrene-2-carboxylic acid involves multi-step organic reactions, often starting from anthraquinone derivatives. The introduction of the carboxylic acid group typically requires oxidation or substitution reactions, depending on the starting material. Researchers have optimized these synthetic pathways to improve yield and purity, making the compound more accessible for large-scale applications.
From an environmental perspective, Oxanthrene-2-carboxylic acid has been studied for its biodegradability and toxicity profiles. Initial findings suggest that it exhibits moderate biodegradation under aerobic conditions, though further research is needed to fully understand its environmental impact. Its toxicity profile is currently under investigation, with preliminary results indicating low acute toxicity to aquatic organisms.
Looking ahead, the versatility of Oxanthrene-2-carboxylic acid positions it as a valuable building block in organic synthesis. Its ability to participate in diverse chemical reactions makes it a candidate for applications ranging from electronic materials to biomedical devices. As research continues to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow.
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